molecular formula C13H18ClNO4S B497988 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 847240-83-9

5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No.: B497988
CAS No.: 847240-83-9
M. Wt: 319.8g/mol
InChI Key: GJMYACABOBKSJL-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a chlorine atom at position 5, an ethoxy group at position 2, and a sulfonamide group at position 1. The sulfonamide nitrogen is further functionalized with an oxolan-2-ylmethyl (tetrahydrofurfuryl methyl) group. The oxolane moiety may enhance membrane permeability due to its moderate hydrophobicity and hydrogen-bonding capacity .

Properties

IUPAC Name

5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S/c1-2-18-12-6-5-10(14)8-13(12)20(16,17)15-9-11-4-3-7-19-11/h5-6,8,11,15H,2-4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMYACABOBKSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₅H₁₈ClN₁O₄S
  • Molecular Weight : 335.83 g/mol
  • IUPAC Name : 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

Chemistry

Catalysis

  • The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations. Its sulfonamide group allows for strong coordination with metal centers, enhancing reaction efficiency.

Material Science

  • This compound can be integrated into polymers to improve thermal stability and chemical resistance, making it suitable for advanced material applications.

Biology and Medicine

Pharmacology

  • Research indicates that the compound may possess biological activity, particularly as an enzyme inhibitor or receptor antagonist. Its structural similarity to natural substrates enables it to interact with biological targets effectively.

Biochemical Research

  • It serves as a probe for studying sulfonamide-binding proteins, providing insights into protein-ligand interactions and potential therapeutic pathways.

Industry

Agriculture

  • The compound shows potential as a herbicide or pesticide by interfering with specific biochemical pathways in plants and pests. Its efficacy in disrupting metabolic functions can lead to effective pest control strategies.

Chemical Manufacturing

  • It is utilized as an intermediate in the synthesis of complex molecules, contributing to the development of new pharmaceuticals and agrochemicals.

Comparative Analysis with Related Compounds

To understand its unique properties, a comparison with structurally related compounds is essential:

Compound NameStructureUnique FeaturesBiological Activity
This compoundC₁₅H₁₈ClN₁O₄SEthoxy and oxolan groupsPotential enzyme inhibitor
4-Chloro-N-(oxolan-2-ylmethyl)benzenesulfonamideC₁₄H₁₆ClN₂O₄SLacks ethoxy groupAntimicrobial properties
5-Bromo-N-(oxolan-2-ylmethyl)benzenesulfonamideC₁₅H₁₈BrN₂O₄SBromine substituentVaries; potential for different activity

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

  • In Vitro Cytotoxicity Assays :
    • Studies on cancer cell lines demonstrated selective cytotoxicity, with IC50 values indicating significant potency compared to established chemotherapeutic agents.
  • Enzyme Inhibition Studies :
    • The compound was tested against enzymes involved in metabolic pathways. Results showed effective inhibition at low micromolar concentrations, suggesting strong therapeutic potential.
  • Binding Affinity Assessments :
    • Molecular docking studies revealed multiple hydrogen bond formations with key amino acids in enzyme active sites, reinforcing its potential as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it likely inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide and analogous sulfonamide derivatives:

Compound Name Benzene Substituents N-Substituent Molecular Weight (g/mol) clogP* Bioactivity Highlights
Target Compound 5-Cl, 2-OEt Oxolan-2-ylmethyl ~326.5 ~3.2† Not reported; inferred membrane permeability
5-Chloro-2-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide 5-Cl, 2-OEt 3-Pyridinylmethyl 326.8 ~2.8 Potential CNS activity (pyridine moiety)
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Cl, 2-OMe Phenyl 311.8 ~3.5 Anti-malarial, herbicidal
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 5-Cl, 2-OMe 2-(4-Sulfamoylphenyl)ethyl 407.9 ~2.0 Antidiabetic (glyburide analog)
5-Chloro-2-methoxy-N-(benzoxazol-substituted)benzenesulfonamide 5-Cl, 2-OMe 6-Methoxy-3-methylbenzoxazol-5-yl 382.8 ~3.8 Antimicrobial (heterocyclic enhancement)
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide 5-Cl, 2-OMe, 4-Me 2-Phenylethyl 339.8 ~4.1 Not reported; high lipophilicity

*Estimated clogP values using fragment-based methods.
†Predicted based on oxolane’s contribution (clogP ~0.5) and ethoxy (clogP ~0.7).

Key Observations:

Substituent Effects on Lipophilicity: The oxolane group in the target compound reduces clogP compared to analogs with bulkier N-substituents (e.g., phenylethyl in ), balancing hydrophobicity for membrane penetration while retaining solubility.

Bioactivity Trends :

  • Methoxy-substituted derivatives (e.g., ) show diverse activities, including antimicrobial and antidiabetic effects, likely due to hydrogen-bonding interactions with biological targets.
  • Ethoxy substitution (target compound) may prolong metabolic stability compared to methoxy analogs, as ethyl groups resist demethylation .

Molecular Weight and Druglikeness: All compounds comply with Lipinski’s rule of five (MW <500, clogP ≤5, H-bond donors/acceptors ≤5/10), suggesting oral bioavailability .

Biological Activity

5-Chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. Its structure includes a chloro group, an ethoxy group, and a sulfonamide moiety linked to an oxolan-2-ylmethyl group. This compound is primarily studied for its biological activity, particularly its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds within the benzenesulfonamide class, including this compound, exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial folic acid synthesis by targeting the enzyme dihydropteroate synthase. This action disrupts bacterial growth and replication.

Minimum Inhibitory Concentration (MIC)

The effectiveness of benzenesulfonamides can be quantified using the Minimum Inhibitory Concentration (MIC) method. For instance, in studies of related compounds, MIC values were noted as follows:

CompoundTarget BacteriaMIC (mg/mL)
Compound 4dE. coli6.72
Compound 4hS. aureus6.63
Compound 4aP. aeruginosa6.67
Compound 4eC. albicans6.63

These findings suggest that similar compounds to this compound have potent antimicrobial effects against various pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of benzenesulfonamides has also been investigated through in vivo studies. For example, certain derivatives have shown significant inhibition of carrageenan-induced paw edema in rats, indicating their potential use in treating inflammatory conditions.

Efficacy in Animal Models

CompoundInhibition Rate (%)Time (h)
Compound 4a94.691
Compound 4c89.662
Compound 4e87.833

This data emphasizes the compound's potential in reducing inflammation and pain associated with various conditions .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of dihydropteroate synthase, a key enzyme in the folate synthesis pathway in bacteria. By blocking this enzyme, the compound effectively starves bacteria of essential nutrients required for growth and replication.

Chemical Reactions

The compound can undergo various chemical reactions that may influence its biological activity:

  • Oxidation : Addition of oxygen or removal of hydrogen.
  • Reduction : Addition of hydrogen or removal of oxygen.
  • Substitution : Replacement of one functional group with another.

These reactions can lead to the formation of different derivatives that may exhibit enhanced or altered biological activities .

Case Studies

Several studies have evaluated the biological activity of sulfonamide derivatives similar to this compound:

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that compounds similar to this sulfonamide exhibited significant antibacterial properties against strains such as E. coli and S. aureus, with varying MIC values indicating their potency .
  • Anti-inflammatory Studies :
    • Research on related compounds showed promising results in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
  • In Silico Studies :
    • Computational analyses have been conducted to predict the interactions between these sulfonamides and their biological targets, providing insights into their mechanisms and potential efficacy .

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